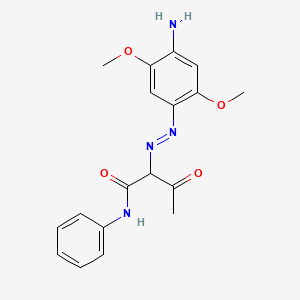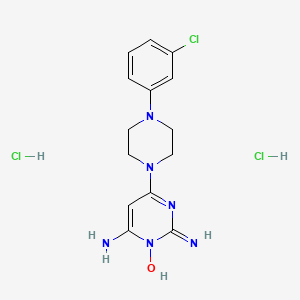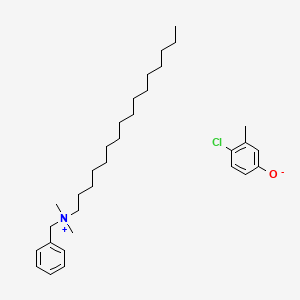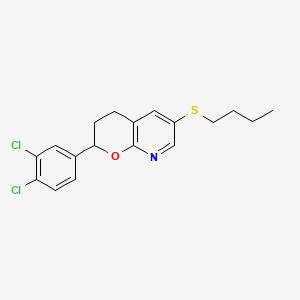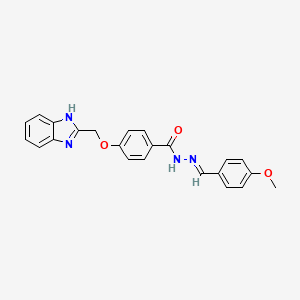
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-(4-methoxyphenyl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methoxylation: The benzimidazole core is then reacted with methoxybenzyl chloride in the presence of a base to introduce the methoxy group.
Hydrazide Formation: The intermediate product is then treated with hydrazine hydrate to form the benzohydrazide moiety.
Condensation Reaction: Finally, the benzohydrazide is condensed with 4-methoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, exerting antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Benzimidazol-2-yl)benzoic acid
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is unique due to its specific structural features, such as the methoxy bridge and the benzohydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
73418-61-8 |
|---|---|
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)14-24-27-23(28)17-8-12-19(13-9-17)30-15-22-25-20-4-2-3-5-21(20)26-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
Clave InChI |
FALQSMMCBWPGTO-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
